molecular formula C17H25N3O2 B13368952 N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide

N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide

Cat. No.: B13368952
M. Wt: 303.4 g/mol
InChI Key: CVAWZILXHOIYCO-UHFFFAOYSA-N
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Description

N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide is an organic compound that belongs to the class of carbamoyl derivatives This compound is characterized by the presence of a cyclohexylamino group attached to a carbonyl group, which is further connected to an amino group and a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide typically involves the reaction of 2-methyl-5-nitrobenzoic acid with cyclohexylamine under specific conditions. The nitro group is first reduced to an amino group, followed by the formation of the carbamoyl derivative through the reaction with cyclohexyl isocyanate. The final step involves the amidation of the resulting intermediate with propanoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The amino and carbamoyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

N-[5-(cyclohexylcarbamoylamino)-2-methylphenyl]propanamide

InChI

InChI=1S/C17H25N3O2/c1-3-16(21)20-15-11-14(10-9-12(15)2)19-17(22)18-13-7-5-4-6-8-13/h9-11,13H,3-8H2,1-2H3,(H,20,21)(H2,18,19,22)

InChI Key

CVAWZILXHOIYCO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)NC(=O)NC2CCCCC2)C

Origin of Product

United States

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